cyclosporin A

Immunosuppression Pharmacodynamics Transplantation

Cyclosporin A is the prototypical calcineurin inhibitor for transplantation and autoimmune research. Compared to tacrolimus, its ~25-fold lower potency enables finer dose titration in small-animal models, while its tubular-predominant (vs. glomerular) nephrotoxicity makes it the tool of choice for mechanistic renal injury studies. As the benchmark mPTP inhibitor (functional blockade at 100–300 nM; IC50 1.2 µM for mtMGST1), it offers validated in vivo dosing (30 mg/kg/day IP in mice). Its auto-inhibitory CYP3A4/P-gp profile stabilizes exposure despite co-administered enzyme-modulating drugs—a critical advantage for DDI research. Procure microemulsion-grade (Neoral) or high-purity reference standards for formulation-specific pharmacokinetic validation and reproducible C2 monitoring.

Molecular Formula C61H109N11O12
Molecular Weight 1188.6 g/mol
Cat. No. B7839231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecyclosporin A
Molecular FormulaC61H109N11O12
Molecular Weight1188.6 g/mol
Structural Identifiers
SMILESCCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)C(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C
InChIInChI=1S/C61H109N11O12/c1-25-27-28-39(15)51(74)50-55(78)64-42(26-2)57(80)66(18)32-46(73)67(19)43(29-33(3)4)54(77)65-47(36(9)10)59(82)68(20)44(30-34(5)6)53(76)62-40(16)52(75)63-41(17)56(79)70(22)48(37(11)12)60(83)69(21)45(31-35(7)8)58(81)71(23)49(38(13)14)61(84)72(50)24/h25,27,33-45,47-51,74H,26,28-32H2,1-24H3,(H,62,76)(H,63,75)(H,64,78)(H,65,77)/b27-25+/t39-,40-,41+,42-,43-,44-,45-,47-,48-,49-,50-,51+/m0/s1
InChIKeyVXVGMTSQIFXMRY-CQYSYLQUSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclosporin A for Scientific and Industrial Procurement: A Comparator-Driven Evidence Overview


Cyclosporin A (CsA) is a cyclic undecapeptide calcineurin inhibitor with a narrow therapeutic index, approved for organ transplantation rejection prophylaxis and autoimmune diseases such as psoriasis and rheumatoid arthritis [1]. Beyond its canonical immunosuppressive activity, CsA exhibits distinct, concentration-dependent pharmacodynamic effects, including potent inhibition of the mitochondrial permeability transition pore (mPTP) via binding to cyclophilin D . However, its pharmacokinetic profile and immunophilin-binding promiscuity differentiate it substantially from alternative calcineurin inhibitors (e.g., tacrolimus), non-immunosuppressive cyclophilin inhibitors (e.g., NIM811, alisporivir), and modified cyclosporine analogs (e.g., voclosporin). The following evidence guide provides explicit, quantifiable comparisons to inform scientific selection and procurement decisions.

Why Cyclosporin A Cannot Be Interchanged with Tacrolimus or Non-Immunosuppressive Analogs Without Evidence


Cyclosporin A, tacrolimus, and newer cyclosporine derivatives share the common pharmacophore of cyclophilin binding but diverge markedly in downstream effector engagement, isoform selectivity, and therapeutic window. Tacrolimus is approximately 25-fold more potent in vitro than CsA, yet its distinct nephrotoxicity pattern—preferentially targeting the glomerular filtration barrier versus CsA's predominant tubular injury—precludes simple dose-based conversion [1]. Non-immunosuppressive analogs such as NIM811 and alisporivir retain high cyclophilin affinity but lack calcineurin inhibition, making them unsuitable for immunosuppressive indications while conferring up to 15-fold greater antiviral potency [2]. Furthermore, CsA is a strong inhibitor of P-glycoprotein and a moderate inhibitor of CYP3A4, a self-limiting pharmacokinetic feature that distinguishes its drug-drug interaction profile from that of tacrolimus [3]. Even among CsA formulations, microemulsion (Neoral) versus standard oil-based (Sandimmune) preparations differ in bioavailability by approximately 30%, and generic substitutions carry documented risks of reduced 1-year graft survival in transplant cohorts [4]. The following quantitative evidence substantiates these non-interchangeable characteristics.

Quantitative Comparator Evidence for Cyclosporin A: Procurement-Relevant Differentiation


Immunosuppressive Potency: Cyclosporin A Is 25-Fold Less Potent Than Tacrolimus In Vitro, Defining Non-Interchangeable Dosing

In a head-to-head pharmacodynamic evaluation using mitogen-stimulated lymphocyte blastogenesis assays, tacrolimus (TAC) exhibited approximately 25-fold greater immunosuppressive potency than cyclosporin A (CsA). The mean ratio of IC50 values (CsA/TAC) was 25.1, calculated from peripheral blood mononuclear cells (PBMCs) obtained from 66 chronic renal failure patients awaiting transplantation [1]. This potency differential directly informs clinical dose conversion ratios and precludes simple 1:1 substitution. Independent in vitro antiproliferative assays using concanavalin A-stimulated feline lymphocytes reported mean IC50 values of 46 nM for cyclosporine versus 9 nM for tacrolimus, yielding a ~5.1-fold potency difference in this alternative model system [2].

Immunosuppression Pharmacodynamics Transplantation

Formulation-Dependent Bioavailability: Microemulsion Cyclosporin A (Neoral) Increases Absorption by ~30% Versus Standard Formulation

Cyclosporin A exhibits formulation-dependent bioavailability that directly impacts clinical efficacy and safety. The microemulsion formulation (Neoral) provides approximately 30% greater bioavailability compared with the conventional oil-based Sandimmune formulation in patients with psoriasis and transplant recipients [1]. In patients with steroid-dependent nephrotic syndrome, conversion from Sandimmune to Neoral resulted in a statistically significant increase in CsA absorption and exposure [2]. Retrospective data from the Collaborative Transplant Study suggest that the use of generic CsA formulations—which may not replicate the precise pharmacokinetic profile of the reference microemulsion—may result in reduced 1-year graft survival [3]. The C2 (2-hour post-dose) therapeutic drug monitoring strategy, which reduces acute rejection incidence compared with trough monitoring, has been developed and validated exclusively based on Neoral pharmacokinetics and has not been validated for generic CsA formulations [4].

Pharmacokinetics Bioavailability Formulation Science

Mitochondrial Permeability Transition Pore Inhibition: Cyclosporin A IC50 = 1.2 µM, 26-Fold More Potent Than Bongkrekic Acid

Cyclosporin A inhibits mitochondrial membrane-bound glutathione transferase (mtMGST1) activity and the mitochondrial permeability transition pore (mPTP) in a concentration-dependent manner. In isolated rat liver mitochondria, CsA inhibited mtMGST1 with an IC50 of 1.2 µM, compared with 31 µM for bongkrekic acid (BKA), representing a 26-fold greater potency [1]. For direct mPTP opening inhibition, the effective concentration range is 100–300 nM, a potency range shared by CsA variants B, C, and D, whereas variant CsE is completely inactive, underscoring the structural specificity of this pharmacodynamic effect . In rat liver mitochondria assessing Ca²⁺-mediated pore opening, half-maximal inhibition was observed at 40 nM CsA [2]. This mPTP inhibitory activity is mechanistically independent of calcineurin inhibition and is not shared by tacrolimus.

Mitochondrial Biology Cell Death Ischemia-Reperfusion Injury

Non-Immunosuppressive Analog Comparator: Alisporivir (Debio-025) Is 10- to 15-Fold More Potent Against HCV Replication Than Cyclosporin A

Cyclosporin A inhibits hepatitis C virus (HCV) replication in vitro through cyclophilin binding, but its immunosuppressive activity limits therapeutic application. The non-immunosuppressive cyclosporine analog alisporivir (Debio-025) suppresses HCV subgenomic replicon replication with an EC50 of 0.27 ± 0.03 µg/mL, compared with 2.8 ± 0.4 µg/mL for CsA—a 10-fold greater potency [1]. In a separate analysis, alisporivir was reported to be approximately 15-fold more potent than CsA against HCV and less cytotoxic, yielding a selectivity index exceeding 300 versus 40 for CsA [2]. The cyclophilin inhibitor NIM811, another non-immunosuppressive CsA analog, exhibits higher cyclophilin-binding affinity than CsA and inhibits HCV RNA replication with an IC50 of 0.66 µM at 48 hours, while lacking calcineurin-mediated immunosuppression [3]. These analogs demonstrate that CsA's cyclophilin-binding scaffold can be engineered to decouple antiviral from immunosuppressive activity.

Antiviral Research Cyclophilin Inhibition HCV

Nephrotoxicity Pattern: Cyclosporin A Preferentially Damages Renal Tubules Whereas Tacrolimus Targets Glomerular Filtration Barrier

In a 28-day rat model comparing nephrotoxic effects of calcineurin inhibitors, cyclosporin A (30 mg/kg/day) and tacrolimus (2 mg/kg/day) induced distinct, compartment-specific renal damage patterns. Histopathological and multi-omics analyses revealed that CsA more severely affected the renal tubule, with prominent lysosomal dysfunction, impaired proteostasis, oxidative stress, and enhanced apoptosis in the early proximal nephron. In contrast, tacrolimus produced greater damage to the glomerular filtration barrier, including pore endothelium and podocytes, with differential alteration of the VEGF/VEGFR2 pathway and podocyte-specific gene expression [1]. This divergent nephrotoxicity topography suggests that the choice between CsA and tacrolimus should be informed by individual patient risk factors related to tubular versus glomerular pathology, a consideration not captured by simple potency comparisons.

Nephrotoxicity Calcineurin Inhibitors Transplantation

Drug-Drug Interaction Profile: Cyclosporin A Disposition Is Less Susceptible to CYP3A4/P-gp Perturbation Than Tacrolimus

Cyclosporin A and tacrolimus are both substrates for CYP3A4 and P-glycoprotein (P-gp), but their drug-drug interaction (DDI) susceptibility differs markedly due to CsA's intrinsic inhibitory activity. In renal transplant patients, CsA therapy was associated with a significant increase in intestinal CYP3A4 activity and a significant decrease in hepatic and intestinal P-gp activity compared with patients on tacrolimus or sirolimus (p < 0.01) [1]. Cyclosporine itself is a moderately strong CYP3A4 inhibitor and a strong P-gp inhibitor, which blunts the effect of additional inhibitors on its own disposition; consequently, CsA exposure is less susceptible to pharmacokinetic perturbations from co-administered CYP3A4/P-gp inhibitors compared with tacrolimus [2]. This self-limiting DDI profile reduces intra- and interpatient variability in CsA exposure when multiple concomitant medications are required.

Pharmacokinetics Drug Interactions CYP3A4

Cyclosporin A: Evidence-Anchored Procurement Scenarios for Research and Industrial Applications


Organ Transplantation Immunosuppression Research: When Tacrolimus Potency Is Not Required

For basic and translational research in organ transplantation requiring a calcineurin inhibitor with well-characterized pharmacokinetics and established therapeutic drug monitoring protocols, cyclosporin A (specifically the microemulsion formulation) provides a 25-fold lower potency than tacrolimus, enabling finer dose titration in small-animal models [1]. The distinct tubular-predominant nephrotoxicity profile of CsA versus the glomerular-predominant toxicity of tacrolimus makes CsA the preferred tool compound for mechanistic studies of tubular injury pathways . Researchers should procure reference-listed microemulsion CsA (Neoral) rather than generic formulations, as pharmacokinetic validation of C2 monitoring and 1-year graft survival data are formulation-specific [2].

Mitochondrial Permeability Transition Pore (mPTP) Inhibition in Cell Death and Ischemia-Reperfusion Studies

Cyclosporin A is the prototypical pharmacological inhibitor of the mitochondrial permeability transition pore, with well-defined concentration-response relationships (IC50 = 1.2 µM for mtMGST1 inhibition; functional mPTP blockade at 100–300 nM) that are 26-fold more potent than bongkrekic acid [1]. For researchers investigating mPTP-dependent cell death pathways, CsA provides a validated tool compound with established in vivo dosing regimens (e.g., 30 mg/kg/day intraperitoneal in mice). Importantly, CsA variants B, C, and D share this activity while CsE is inactive, enabling structure-activity studies . When calcineurin inhibition is a confounding variable, non-immunosuppressive analogs such as NIM811 should be substituted, as they retain mPTP inhibitory activity without immunosuppressive effects [2].

Pharmacokinetic Drug-Drug Interaction (DDI) Modeling Requiring Self-Limiting CYP3A4/P-gp Modulation

Cyclosporin A serves as a unique tool for studying auto-inhibitory pharmacokinetic feedback mechanisms. As a moderately strong CYP3A4 inhibitor and strong P-gp inhibitor, CsA blunts the effect of co-administered CYP3A4/P-gp inhibitors on its own disposition, resulting in less pharmacokinetic perturbation than observed with tacrolimus [1]. In renal transplant patient cohorts, CsA therapy significantly increased intestinal CYP3A4 activity while decreasing hepatic and intestinal P-gp activity compared with tacrolimus or sirolimus (p < 0.01) . Researchers investigating the interplay between drug transport, metabolism, and DDIs in polypharmacy settings should select CsA over tacrolimus to model a compound with intrinsic auto-inhibitory properties that stabilize exposure despite concomitant enzyme-modulating drugs.

Calcineurin/NFAT Pathway Research: Canonical Inhibitor with Extensive Literature Validation

For investigations of calcineurin/NFAT signaling in T-cell activation, cyclosporin A remains the most extensively characterized pharmacological probe, with IC50 values established across multiple species and assay systems (e.g., 46 nM in feline lymphocyte proliferation with ConA; 25 nM in murine splenocyte proliferation) [1]. The formation of the CsA-cyclophilin A complex and subsequent calcineurin inhibition is the biochemical benchmark against which novel CNIs are measured. Procurement of CsA for these studies should prioritize high-purity reference standards, as the cyclophilin-binding affinity and calcineurin inhibitory activity vary among naturally occurring cyclosporin variants (A through E) . Researchers requiring enhanced potency for lupus nephritis models should consider voclosporin, which demonstrated 40.8% renal response rate versus 22.5% for placebo in Phase 3 trials [2], though CsA remains superior for psoriasis applications [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for cyclosporin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.